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Executive Summary
Dihexadecyl phosphate (DHP), also known as dicetyl phosphate, is an anionic dialkyl

phosphate ester widely utilized in pharmaceutical and cosmetic formulations. Its amphiphilic

nature, characterized by a hydrophilic phosphate head group and two long hydrophobic

hexadecyl (C16) tails, makes it an invaluable component in the formation of lipid-based drug

delivery systems. Primarily, DHP serves as a charge-imparting agent, conferring a negative

surface charge to vesicles such as liposomes and niosomes. This electrostatic charge is critical

for enhancing the colloidal stability of nanoparticle suspensions by preventing aggregation and

fusion. While its role as a formulation stabilizer is well-established, its direct immunomodulatory

or adjuvant properties are not documented in the scientific literature. This guide provides a

comprehensive overview of the core physicochemical properties of DHP, its applications in drug

delivery, and detailed protocols for the preparation and characterization of DHP-containing

nanoparticles.
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Physicochemical Properties of Dihexadecyl
Phosphate
Dihexadecyl phosphate is a synthetic phospholipid analogue whose physical and chemical

characteristics are pivotal to its function in vesicular systems.[1] A summary of its key

properties is presented below.

Property Value Reference(s)

Synonyms

Dicetyl phosphate, DHP,

Dihexadecyl hydrogen

phosphate

[2],[3]

CAS Number 2197-63-9 [2],[4]

Molecular Formula C₃₂H₆₇O₄P [2],[3]

Molecular Weight 546.85 g/mol [2],[3]

Appearance White crystalline solid/powder [3]

Melting Point 74-79.6 °C [2]

Solubility

- Slightly soluble in water and

chloroform- Soluble in ethanol-

Dispersible in oil

[1],[3]

pKa (Predicted) 1.50 ± 0.50 [2]

Stability

Stable under standard

conditions; susceptible to

hydrolysis under strong acidic

conditions.

[3]

Storage Temperature -20°C [2]

Critical Micelle Conc. (CMC)

Not readily available in the

literature. Its structure with two

long alkyl chains strongly

favors bilayer (vesicle)

formation over micellization.
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Role in Drug Delivery and Formulation Science
The primary application of dihexadecyl phosphate in drug development is as a key excipient

in lipid nanoparticle systems, including liposomes and niosomes.[1]

Charge Imparting Agent and Vesicle Stabilization
The phosphate headgroup of DHP is negatively charged at physiological pH. When

incorporated into a lipid bilayer, these headgroups orient towards the aqueous phase, imparting

a net negative surface charge to the vesicle.[1] This surface charge creates electrostatic

repulsion between adjacent nanoparticles, preventing them from aggregating and fusing, which

significantly enhances the colloidal stability of the formulation.[5] A sufficiently high negative

zeta potential, typically below -30 mV, is indicative of a stable nanoparticle suspension.

Influence on Nanoparticle Properties
The inclusion of DHP can influence several key characteristics of drug delivery systems:

Zeta Potential: The molar ratio of DHP in the lipid mixture directly correlates with the

magnitude of the negative zeta potential.

Encapsulation Efficiency: The surface charge can influence the encapsulation of charged

drug molecules. For positively charged drugs, the negative charge provided by DHP can

enhance encapsulation efficiency through electrostatic interactions.

Vesicle Rigidity and Permeability: The two long, saturated C16 chains of DHP contribute to a

more ordered and rigid lipid bilayer, which can decrease the permeability of the membrane

and improve drug retention within the vesicle.

Immunological Properties: Adjuvant Potential
An adjuvant is a substance that enhances the immune response to a co-administered antigen.

[5] Common adjuvants include aluminum salts, oil-in-water emulsions, and agonists for pattern

recognition receptors (PRRs) like Toll-like receptors (TLRs).[5][6]

While other phosphate-containing lipids, such as monophosphoryl lipid A (a TLR4 agonist), are

potent adjuvants, there is no direct scientific evidence to suggest that dihexadecyl phosphate
itself possesses intrinsic adjuvant activity.[7] Searches for DHP as a direct modulator of
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immune signaling pathways, such as TLR or inflammasome activation, did not yield specific

findings.[8][9][10]

Therefore, the role of DHP in vaccine formulations is best understood as that of a formulation

and delivery component rather than a direct immunostimulant. By stabilizing the antigen-

carrying nanoparticle, DHP ensures the effective delivery of the antigen to antigen-presenting

cells (APCs), which is a prerequisite for initiating an immune response. The stability it confers

allows the vaccine formulation to maintain its integrity from production to administration,

ensuring the antigen's structural and conformational epitopes are preserved.

Experimental Protocols
The following sections provide detailed methodologies for the preparation and characterization

of DHP-containing liposomes.

Protocol: Liposome Preparation by Thin-Film Hydration
This is the most common method for preparing multilamellar vesicles (MLVs), which can be

further processed into smaller vesicles.

Methodology:

Lipid Dissolution: Accurately weigh the desired lipids, including the primary phospholipid

(e.g., DSPC, DPPC, or Soy PC), cholesterol, and dihexadecyl phosphate, and dissolve

them in a suitable organic solvent (e.g., a 2:1 v/v mixture of chloroform:methanol) in a round-

bottom flask. A typical molar ratio for a stable, negatively charged formulation might be

Phospholipid:Cholesterol:DHP of 8.5:4.5:6.5.

Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under reduced

pressure at a temperature above the lipid mixture's phase transition temperature (Tc) to

evaporate the organic solvent. This process leaves a thin, uniform lipid film on the inner wall

of the flask.

Film Drying: To ensure complete removal of residual solvent, place the flask under high

vacuum for at least 2 hours or overnight.
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Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the

hydrophilic drug to be encapsulated to the flask. The temperature of the buffer must be

above the Tc of the lipid mixture.

Vesicle Formation: Agitate the flask by hand-shaking or mechanical vortexing. The lipid film

will peel off the flask wall and hydrate to form MLVs.

Sizing (Optional but Recommended): To produce smaller, more uniform vesicles (LUVs or

SUVs), the MLV suspension can be subjected to:

Sonication: Using a bath or probe sonicator.

Extrusion: Repeatedly passing the MLV suspension through polycarbonate membranes

with a defined pore size (e.g., 100 nm) using a lipid extruder. This is the preferred method

for achieving a narrow size distribution.
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Liposome Preparation Workflow

1. Lipid Dissolution
(e.g., PC, Cholesterol, DHP)

in Chloroform:Methanol

2. Film Formation
(Rotary Evaporation)

3. Vacuum Drying
(Remove Residual Solvent)

4. Hydration
(Add Aqueous Buffer + Drug)

5. MLV Formation
(Vortexing / Shaking)

6. Sizing (Extrusion)
(e.g., through 100 nm membrane)

Final Liposome Suspension

Click to download full resolution via product page

Caption: Workflow for DHP-liposome preparation via thin-film hydration.

Protocol: Nanoparticle Characterization
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5.2.1 Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Sample Preparation: Dilute a small aliquot of the liposome suspension in the original

hydration buffer to a suitable concentration to avoid multiple scattering effects (typically a

slightly opalescent appearance).

Instrument Setup: Set the DLS instrument parameters, including the temperature (e.g.,

25°C), solvent viscosity, and refractive index.

Measurement: Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes.

Perform the measurement, typically consisting of multiple runs averaged automatically by the

software.

Data Analysis: The instrument software will generate a report including the Z-average

diameter (mean particle size) and the Polydispersity Index (PDI). A PDI value < 0.3 is

generally considered indicative of a monodisperse and homogenous population.

5.2.2 Zeta Potential (Surface Charge) Measurement

Sample Preparation: Dilute the liposome suspension in an appropriate low-ionic-strength

buffer (e.g., 10 mM NaCl) to the required concentration for the instrument.

Measurement: Inject the sample into a specialized zeta potential cell, ensuring no air

bubbles are present. Place the cell in the instrument. An electric field is applied, and the

velocity of the particles is measured.

Data Analysis: The software calculates the electrophoretic mobility and converts it to the zeta

potential value (in millivolts). For DHP-containing vesicles, this value is expected to be

negative.

5.2.3 Determination of Encapsulation Efficiency (%EE)

Separation of Free Drug: Separate the unencapsulated ("free") drug from the liposomes.

Common methods include:

Dialysis: Place the liposome suspension in a dialysis bag with a molecular weight cut-off

(MWCO) that allows the free drug to pass through but retains the liposomes. Dialyze
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against a large volume of buffer.

Size Exclusion Chromatography (SEC): Pass the suspension through a column (e.g.,

Sephadex G-50) where liposomes elute in the void volume, separated from the smaller

free drug molecules.

Centrifugation: Use ultracentrifugation or centrifugation with specialized filter units to pellet

the liposomes, separating them from the supernatant containing the free drug.

Quantification:

Measure the initial total amount of drug used in the formulation (Total Drug).

Measure the amount of free drug in the collected supernatant/dialysate (Free Drug).

Calculate the amount of encapsulated drug: Encapsulated Drug = Total Drug - Free Drug.

Calculation:

%EE = (Encapsulated Drug / Total Drug) x 100
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Nanoparticle Characterization Workflow

Liposome Suspension

Size & PDI
(Dynamic Light Scattering)

Zeta Potential
(Electrophoretic Mobility)

Morphology
(TEM / Cryo-TEM) Encapsulation Efficiency

1. Separate Free Drug
(Dialysis / SEC)

2. Quantify Drug
(HPLC / UV-Vis)

3. Calculate %EE

Click to download full resolution via product page

Caption: Workflow for the characterization of DHP-containing liposomes.

Visualizations: Structure and Function
The unique amphiphilic structure of DHP is directly responsible for its function in nanoparticles.

Caption: DHP's structure leads to a stable, negatively charged vesicle.

Conclusion
Dihexadecyl phosphate is a critical excipient for the development of stable, negatively

charged lipid-based nanoparticle drug delivery systems. Its well-defined physicochemical

properties allow for the rational design of formulations with controlled size, charge, and stability.

While it is not a direct immunostimulant, its role in stabilizing vaccine delivery vehicles is
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essential for ensuring the effective presentation of antigens to the immune system. The

protocols and data presented in this guide serve as a foundational resource for researchers

and developers working to harness the properties of dihexadecyl phosphate in advanced

therapeutic and prophylactic formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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